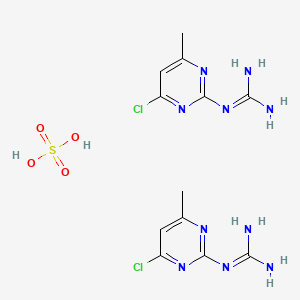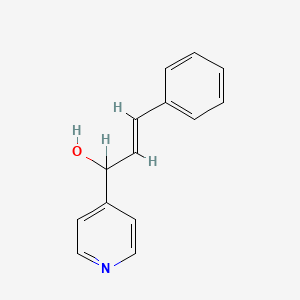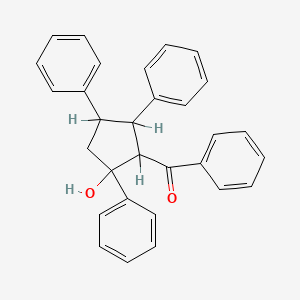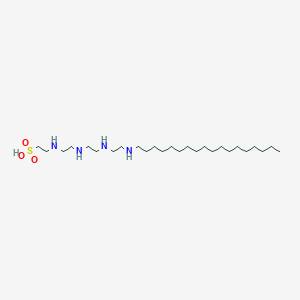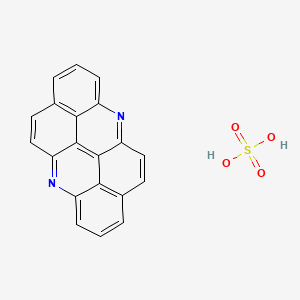
Acridino(2,1,9,8-klmna)acridine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridino(2,1,9,8-klmna)acridine sulfate is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) with unique electronic properties. This compound is known for its electron-deficient π-system, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridino(2,1,9,8-klmna)acridine sulfate involves the incorporation of imide substituents and imine-type nitrogen atoms into the anthanthrene framework. The process typically includes the following steps:
Formation of the Core Structure: The core structure of acridino(2,1,9,8-klmna)acridine is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of Imide Functionalities: Imide groups are introduced via condensation reactions with suitable anhydrides or imide precursors.
Final Assembly: The final compound is assembled through additional cyclization and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Acridino(2,1,9,8-klmna)acridine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations or other oxidized derivatives.
Reduction: Single-electron reduction of the compound yields stable radical anions.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Acridino(2,1,9,8-klmna)acridine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in organic transformations.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic semiconductors, vat dyes, and supramolecular assemblies.
Mechanism of Action
The mechanism of action of acridino(2,1,9,8-klmna)acridine sulfate involves its electron-deficient π-system, which allows it to interact with various molecular targets. The compound’s low-lying LUMO level facilitates electron transfer processes, making it effective in applications such as organic field-effect transistors (OFETs) and photoconductivity measurements .
Comparison with Similar Compounds
Acridino(2,1,9,8-klmna)acridine sulfate is compared with other nitrogen-doped PAHs, such as:
Anthanthrene: Similar core structure but lacks the imide functionalities.
Flavanthrone: A vat dye with a different substitution pattern.
Diazazethrene: Another nitrogen-doped PAH with distinct electronic properties.
The uniqueness of this compound lies in its dual incorporation of imide substituents and imine-type nitrogen atoms, which enhances its electron affinity and stability .
Properties
CAS No. |
34494-09-2 |
|---|---|
Molecular Formula |
C20H12N2O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene;sulfuric acid |
InChI |
InChI=1S/C20H10N2.H2O4S/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |
InChI Key |
AHUIFIYJKRBXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2.OS(=O)(=O)O |
Related CAS |
191-27-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


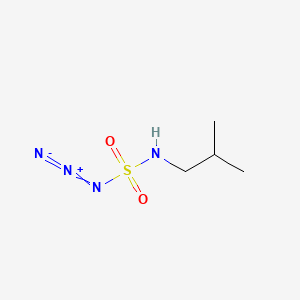

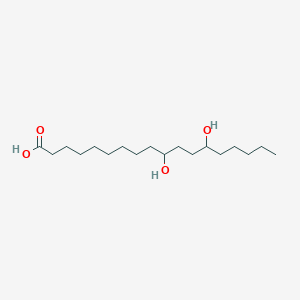
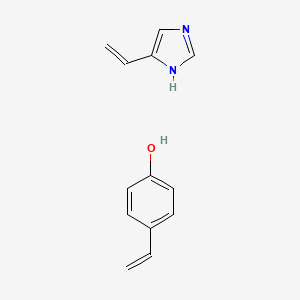

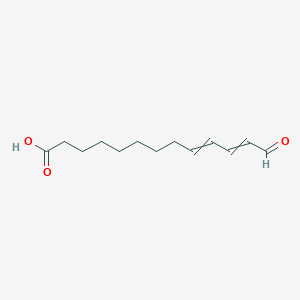
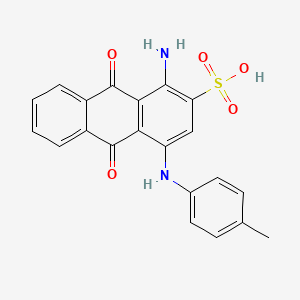
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
